Tetrahydrofuran-3-ylacetyl chloride
CAS No.: 117422-88-5
Cat. No.: VC5093924
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117422-88-5 |
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Molecular Formula | C6H9ClO2 |
Molecular Weight | 148.59 |
IUPAC Name | 2-(oxolan-3-yl)acetyl chloride |
Standard InChI | InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 |
Standard InChI Key | CRFMRVSWUCYNRC-UHFFFAOYSA-N |
SMILES | C1COCC1CC(=O)Cl |
Introduction
Chemical Identity and Structural Features
Tetrahydrofuran-3-ylacetyl chloride, systematically named 2-(oxolan-3-yl)acetyl chloride, is characterized by a five-membered oxolane (tetrahydrofuran) ring with an acetyl chloride substituent at the 3-position. Its molecular structure (Figure 1) has been confirmed via spectral data, including -NMR, -NMR, and IR spectroscopy . The compound’s exact mass is calculated as , derived from the isotopic composition of .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | ||
SMILES Notation | ||
Boiling Point | Not reported | – |
Density | Not reported | – |
Solubility | Likely soluble in THF, ethers |
The tetrahydrofuran ring confers moderate polarity, while the acyl chloride group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols.
Physicochemical and Spectroscopic Properties
Spectral Characterization
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IR Spectroscopy: A strong absorption band near corresponds to the carbonyl () stretch of the acyl chloride group . Additional peaks at arise from C-H vibrations in the THF ring.
-
-NMR:
-
-NMR:
Reactivity Profile
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Nucleophilic Acyl Substitution: Reacts with amines to form amides and with alcohols to yield esters.
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Hydrolysis: Rapidly hydrolyzes in aqueous media to tetrahydrofuran-3-ylacetic acid and HCl .
Applications in Research and Industry
Pharmaceutical Intermediates
Tetrahydrofuran-3-ylacetyl chloride may serve as a precursor for bioactive molecules. For example:
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sEH Inhibitors: Analogous trifluoromethoxy-containing acyl chlorides are used in soluble epoxide hydrolase (sEH) inhibitors for hypertension treatment .
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Antimicrobial Agents: Quaternary ammonium derivatives of THF show activity against Candida spp. and Staphylococcus aureus .
Polymer Chemistry
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PVC Modification: THF-containing acyl chlorides are grafted onto poly(vinyl chloride) to enhance photostability and solubility .
Application | Mechanism | Reference |
---|---|---|
Drug Synthesis | Acylation of amine functionalities | |
Polymer Functionalization | Covalent attachment to polymer chains | |
Catalysis | Lewis acid-mediated reactions | – |
Future Research Directions
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Synthetic Optimization: Develop scalable methods with higher yields and purity.
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Biological Screening: Evaluate antimicrobial and anticancer potential using in vitro assays.
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Materials Science: Explore use in covalent organic frameworks (COFs) or stimuli-responsive polymers.
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